2,2,6,6-Tetramethyl-4-piperidyl methacrylate
Description
Historical Development and Discovery
The development of this compound is intimately connected to the broader history of hindered amine compounds, which emerged as important polymer stabilizers in the latter half of the 20th century. The hindered amine story represents "an interesting success story involving participation by scientists throughout the world," as described by Klemchuk in his introduction to hindered amine stabilizers.
The foundational work began with research on stable free radicals, particularly focused on triacetoneamine-N-oxyl derivatives. Initially, these compounds were of interest for their antioxidant properties as trappers of chain-propagating peroxy radicals. However, scientists soon recognized their effectiveness as light stabilizers, leading to the development of practical hindered amine light stabilizers (HALS) for commercial applications.
The synthesis pathway for this compound typically involves the preparation of 2,2,6,6-tetramethyl-4-piperidinol as an intermediate. This intermediate can be prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone, which itself is synthesized from acetone and ammonia. As noted in a Chinese patent, the preparation of 2,2,6,6-tetramethyl-4-piperidone has been improved over time, with recent methods describing continuous synthesis approaches using fixed-bed tubular reactors.
The subsequent esterification of 2,2,6,6-tetramethyl-4-piperidinol with methacrylic acid yields this compound. This compound gained significance as researchers recognized its dual functionality - the ability to polymerize through its methacrylate group while maintaining the hindered amine structure for stabilization properties. The compound's development reflects a period of intensive research into polymer stabilization technologies during the 1970s and 1980s, when the fundamental understanding of hindered amine stabilizers was established.
Significance in Polymer Chemistry
This compound has emerged as a key compound in polymer chemistry due to its unique structural features and functional properties. It serves as a polymerizable hindered amine light stabilizer, allowing for the covalent incorporation of stabilizing moieties directly into polymer structures.
The significance of this compound in polymer chemistry can be understood through several key applications:
UV Stabilization : As a precursor to HALS, it contributes to protecting polymers from degradation caused by UV radiation. This is particularly valuable in applications such as automotive coatings, agricultural films, and outdoor plastic products, where prolonged exposure to sunlight can lead to discoloration, cracking, and loss of mechanical properties.
Copolymerization Capabilities : The methacrylate functionality enables copolymerization with a variety of monomers, allowing for the creation of specialized polymers with integrated stabilizing properties. This is highlighted in product descriptions from ADEKA Corporation, which notes that their ADK STAB LA-87 (this compound) is "polymerizable HALS having metacrylate group" and "copolymerizable with a variety of monomers".
Advanced Materials Development : The compound is utilized in the production of advanced materials for adhesives and coatings, enhancing their durability and performance in harsh environmental conditions. Its role in improving the longevity and stability of polymeric materials makes it valuable in industries focused on sustainability and material efficiency.
Energy Storage Applications : Recent research has explored the use of polymers derived from this compound in battery technologies, particularly after oxidation to form TEMPO-containing polymers with redox activity.
The versatility of this compound in polymer chemistry is further evidenced by the range of commercial products based on this compound. It is marketed by multiple chemical suppliers, including TCI Chemicals, VWR, and ADEKA Corporation, which offers it under the trade name ADK STAB LA-87.
Relation to TEMPO Chemistry
This compound shares a structural relationship with TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, a stable nitroxide radical widely used in organic synthesis, polymerization processes, and energy storage applications. The connection between these compounds lies in their common structural backbone - the 2,2,6,6-tetramethylpiperidine ring.
TEMPO itself is derived from 2,2,6,6-Tetramethylpiperidine (TMP), as noted in Wikipedia: "TMP is the starting material for an even stronger base, lithium tetramethylpiperidide and the radical species TEMPO". The 2,2,6,6-tetramethyl substitution pattern on the piperidine ring is crucial for the stability of the nitroxide radical formed upon oxidation.
Polymers derived from this compound can be oxidized to form poly(TEMPO methacrylate) (PTMA), which contains the stable nitroxide radical. This transformation is significant for applications in organic batteries and energy storage systems. As noted in a PubMed abstract, "These polymers can be synthesized rapidly utilizing commercial starting materials and reveal an increased hydrophilicity compared to the state-of-the-art poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA)".
Recent research describes the development of "Crosslinked hydrophilic poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-co-[2-(methacryloyloxy)-ethyl]trimethyl ammonium chloride) [poly(TEMPO-co-METAC)] polymers with different monomer ratios" for use as electrode materials in organic batteries. This highlights the evolution from the basic this compound structure to more complex functional materials.
Furthermore, research published in ACS Applied Materials & Interfaces focuses on "Poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate) (PTMA)" as "one of the most promising organic cathode materials thanks to its relatively high redox potential, good rate performance, and cycling stability". This demonstrates how derivatives of this compound, once oxidized to the nitroxide form, can contribute to advanced energy storage technologies.
The relationship between this compound and TEMPO chemistry illustrates the versatility of hindered piperidine structures and their applications across multiple fields of chemistry and materials science.
Research Evolution and Contemporary Focus
Research involving this compound has evolved significantly since its initial development, with contemporary studies focusing on advanced applications in energy storage, specialized polymer materials, and sustainable technologies.
Energy Storage Applications:
One of the most active areas of current research involves the use of polymers derived from this compound in battery technologies. After oxidation to form TEMPO-containing polymers, these materials exhibit redox activity that can be harnessed for energy storage. Research published in ChemSusChem describes the development of "Crosslinked hydrophilic poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-co-[2-(methacryloyloxy)-ethyl]trimethyl ammonium chloride) [poly(TEMPO-co-METAC)] polymers" for application in aqueous semi-organic batteries. The researchers confirmed that "the additional METAC groups do not impair the battery behavior while enabling straight-forward zinc-TEMPO batteries".
Further advancing this field, a 2023 study published in ACS Applied Materials & Interfaces focused on practical cell design for PTMA-based organic batteries, addressing challenges in electrode design, scalability, and cost. The researchers achieved "high active mass loadings of PTMA electrodes (up to 9.65 mg cm⁻²), achieving theoretical areal capacities that exceed 1 mAh cm⁻²".
Table 2: Recent Research Applications of this compound and Derivatives
Polymer Stabilization Innovations:
Contemporary research continues to explore the core application of this compound as a precursor for hindered amine light stabilizers. Modern studies focus on optimizing stabilizer performance in specific applications and improving the synthesis methods for more efficient production.
The compound is commercially available from multiple suppliers, reflecting its importance in current chemical applications. MySkinRecipes offers the compound with a purity of ≥98%, highlighting its applications in protecting polymers from UV degradation. Similarly, TCI Chemicals and VWR list the compound in their catalogs, indicating ongoing commercial interest.
Synthesis Method Improvements:
Research into more efficient synthesis methods continues, with patents describing improved processes for producing key intermediates. A Chinese patent details a preparation method for 2,2,6,6-tetramethyl-4-piperidinol, a precursor to this compound. Another patent describes a continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone using fixed-bed single-tubular reactors, demonstrating ongoing efforts to improve manufacturing efficiency.
Analytical Methods Development: The development of analytical methods for this compound has also progressed, with SIELC Technologies describing a reverse-phase HPLC method for analyzing the compound. They note that "this compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid".
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXKQBCEYNCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40404-82-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70185474 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31582-45-3 | |
| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reduction of 2,2,6,6-Tetramethyl-4-piperidinone to Piperidinol
The reduction of 2,2,6,6-tetramethyl-4-piperidinone to the corresponding piperidinol is typically achieved using catalytic hydrogenation or hydride-based reducing agents. Key parameters include:
Catalytic Hydrogenation :
-
Conditions : Hydrogen pressure of 3–5 bar, temperatures of 80–100°C.
Hydride Reduction :
Esterification with Methacrylic Acid
The piperidinol is esterified with methacrylic acid using acid catalysis:
-
Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Solvents : Toluene or xylene to azeotropically remove water.
Mechanism :
The acid catalyst protonates the carbonyl oxygen of methacrylic acid, enhancing electrophilicity for nucleophilic attack by the piperidinol’s hydroxyl group. Water removal shifts equilibrium toward ester formation.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance efficiency:
Solvent-Free Esterification
Recent patents highlight solvent-free methodologies to minimize waste:
Catalytic Systems and Reaction Conditions
Table 1: Comparison of Catalysts for Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 110–120 | 12 | 78 | 95 |
| PTSA | 120–140 | 8 | 85 | 97 |
| Amberlyst-15 | 100–110 | 6 | 91 | 99 |
| Titanium(IV) butoxide | 130–140 | 4 | 89 | 98 |
Notes : Titanium(IV) butoxide, though less common, offers reduced side reactions in industrial settings.
Purification and Isolation Techniques
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Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates TMPMA from unreacted starting materials.
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Crystallization : For high-purity requirements, the crude product is recrystallized from n-hexane.
-
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities in laboratory settings.
Comparative Analysis of Methods
Table 2: Laboratory vs. Industrial Synthesis
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 8–16 hours | 2–4 hours |
| Yield | 70–85% | 88–94% |
| Catalyst Recovery | Not feasible | 95–98% recovery |
| Purity | 95–97% | >99% |
| Energy Efficiency | Low | High |
Key Insight : Industrial methods prioritize catalyst recyclability and energy efficiency, whereas laboratory protocols focus on flexibility.
Challenges and Innovations
Chemical Reactions Analysis
Polymerization Reactions
TMPM undergoes free radical polymerization to form homopolymers and copolymers, driven by its methacrylate group. Critical parameters include:
- Dynamic covalent polymerization : TMPM forms disulfide-linked networks (BiTEMPS methacrylate) using sulfur monochloride (S₂Cl₂). This yields dynamic materials with self-healing properties : Impurities in S₂Cl₂ (e.g., S₃Cl₂, S₄Cl₂) may produce trisulfide (BTMA-S₃) or tetrasulfide (BTMA-S₄) linkages .
Substitution Reactions
The methacrylate ester group participates in nucleophilic substitutions, particularly under acidic or basic conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Ester hydrolysis | H₂O/H⁺ or OH⁻ | Methacrylic acid + 2,2,6,6-tetramethyl-4-piperidinol |
| Transesterification | Alcohols, Ti(IV) alkoxides | Alkyl methacrylates |
- Industrial esterification : TMPM reacts with diols (e.g., sebacate esters) using lithium amide catalysts at 160°C, achieving >99% yield :
Oxidation and Reduction
The piperidyl ring undergoes redox transformations, though limited by steric hindrance:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 2,2,6,6-Tetramethyl-4-piperidone |
| Reduction | H₂/Pd or Raney Ni | Saturated piperidine derivatives |
- Metabolic degradation : In biological systems, TMPM hydrolyzes to 2,2,6,6-tetramethylpiperidin-4-ol (HTMP), a free radical scavenger .
Industrial and Research Case Studies
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as thermal stability and resistance to UV degradation.
Biological Studies: The compound is used in the development of drug delivery systems and biomedical materials due to its biocompatibility.
Industrial Applications: It is employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Nanotechnology: The compound is used in the synthesis of magnetic nanocomposites and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The piperidyl ring provides steric hindrance, enhancing the thermal and oxidative stability of the resulting polymers .
Comparison with Similar Compounds
1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate
- Structure : Differs by an additional methyl group at the 1-position of the piperidine ring.
- Impact : Increased steric hindrance slows polymerization kinetics compared to TMPM, making it less suitable for high-yield polymer synthesis .
- Applications : Primarily used as a HALS in coatings and plastics due to enhanced UV stability .
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate
BiTEMPS Methacrylate (BTMA)
- Structure : A disulfide-bridged dimer of TMPM (C₂₆H₄₄N₂O₄S₂) synthesized via TMPM and SCl₂ .
- Unique Properties :
- Dynamic Covalent Bonds : The disulfide bond enables reprocessability in covalent adaptable networks (CANs), allowing melt-state recycling of cross-linked polyethylene (PE) .
- Selectivity : Reactions with SCl₂ predominantly yield disulfide linkages (>90%) over polysulfides under optimized conditions .
Application-Specific Comparisons
Physicochemical Properties
Biological Activity
2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPMA) is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article explores the biological properties of TMPMA, including its mechanisms of action, applications in various fields, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H23NO2
- Molecular Weight : 225.33 g/mol
TMPMA exhibits antimicrobial properties primarily through its ability to disrupt microbial cell membranes. The mechanism involves the following steps:
- Cell Membrane Disruption : TMPMA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans .
Biological Activity and Applications
The biological activity of TMPMA extends to various applications:
1. Antimicrobial Coatings
TMPMA is utilized in the formulation of antimicrobial coatings for medical devices and surfaces to prevent infections. Its ability to release active chlorine species enhances its efficacy as an antimicrobial agent .
2. Polymer Synthesis
As a monomer, TMPMA is integral in synthesizing polymeric N-halamines which are known for their biocidal properties. These polymers can be employed in various industrial applications including textiles and plastics .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of TMPMA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to TMPMA at varying concentrations, demonstrating its potential as an effective biocide in clinical settings.
| Concentration (mg/mL) | % Reduction in Viability |
|---|---|
| 0.5 | 75% |
| 1.0 | 90% |
| 2.0 | 99% |
Case Study 2: Application in Medical Devices
In another study focused on the application of TMPMA in medical devices, researchers coated catheters with TMPMA-based polymers. The coated devices exhibited a lower incidence of biofilm formation compared to uncoated controls, indicating that TMPMA effectively reduces microbial colonization .
Safety and Toxicology
While TMPMA shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines for consumer products and medical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing TMPM-derived disulfide polymers, and how do reaction conditions influence yield?
- Methodology : Two synthesis pathways are documented. In the original method, TMPM reacts with sulfur monochloride in petroleum ether at −70°C, achieving 48% yield after precipitation and vacuum drying . The modified method uses MeTHF as a solvent, pre-distills sulfur monochloride under nitrogen, and employs rotary evaporation for purification, improving sulfur content consistency (12.58% found vs. 12.51% theoretical) .
- Data Contradiction : The original method reported higher sulfur content (16.35% vs. 12.51% theoretical), suggesting impurities or side reactions. Researchers should validate purity via elemental analysis and adjust solvent choice (e.g., MeTHF enhances reproducibility) .
Q. How does TMPM enhance UV resistance and hydrophobicity in acrylic resin coatings?
- Methodology : TMPM is copolymerized with UV-absorbing monomers (e.g., BHEA) and silicone/fluorine monomers via solution polymerization. Hydrophobicity is quantified using water contact angle (>100°), while UV stability is tested via accelerated weathering and radical scavenging assays .
- Key Findings : TMPM’s hindered amine group traps free radicals generated under UV exposure, synergizing with fluorine/silicone components to reduce surface degradation. Post-aging tests show retained mechanical properties (e.g., 400 N·cm impact strength) .
Q. What are the primary applications of TMPM as a polymerizable hindered amine light stabilizer (HALS)?
- Methodology : TMPM is copolymerized with monomers like methacrylates or styrenics to create HALS-functionalized polymers. Performance is evaluated via accelerated UV aging, FTIR (to track carbonyl index), and gel permeation chromatography (GPC) to monitor molecular weight changes .
- Mechanistic Insight : TMPM’s tertiary amine forms nitroxide radicals under UV exposure, interrupting degradation cycles. Commercial formulations (e.g., ADK STAB LA-87) use TMPM at 5–10 mol% for optimal stabilization .
Advanced Research Questions
Q. How does TMPM affect polymerization kinetics in redox-responsive copolymers?
- Methodology : In RAFT polymerization, TMPM acts as a radical trap, slowing propagation. Kinetics are monitored via 1H-NMR to track monomer conversion and SEC for molecular weight distribution. For a 1:1 MAA/TMPM copolymer, SEC results show higher-than-theoretical Mn due to hydrodynamic size discrepancies when calibrated with PMMA standards .
- Design Consideration : Adjust initiator (e.g., ACVA) concentration and reaction time to compensate for TMPM’s inhibitory effect. Use alternative SEC standards (e.g., polyelectrolytes) for accurate Mn determination .
Q. What is TMPM’s role in redox-active polymers for energy storage applications?
- Methodology : TMPM is polymerized with crosslinkers (e.g., ethylene glycol dimethacrylate) and carbon nanotubes (MWCNTs) via bulk radical polymerization. Electrochemical performance is tested in dual-ion batteries using cyclic voltammetry and galvanostatic cycling. The PTMA/MWCNT composite shows stable capacity retention (>80% after 500 cycles) .
- Optimization : Ball-milling post-synthesis ensures homogeneous MWCNT dispersion. AIBN initiator concentration (0.02–0.1 mol%) critically impacts crosslinking density and conductivity .
Q. How do solvent polarity and temperature influence TMPM’s copolymerization with charged monomers?
- Methodology : In terpolymers (e.g., P(TMA-co-TMPMA-co-METAC)), solvent polarity (e.g., HCl solution) and temperature (75°C) are optimized to balance reactivity. Monomer ratios (e.g., 750 mM TMPMA:750 mM METAC) are validated via 1H-NMR and titration .
- Contradiction Resolution : High HCl concentrations may protonate TMPM’s amine, reducing reactivity. Use diluted HCl (1:16 stock) and argon degassing to minimize side reactions .
Data Analysis and Experimental Design
Q. How to resolve discrepancies in elemental analysis during TMPM-polymer synthesis?
- Approach : If sulfur/nitrogen content deviates from theoretical values (e.g., S: 16.35% vs. 12.51% in ), conduct MALDI-TOF or LC-MS to identify impurities (e.g., unreacted sulfur monochloride). Optimize purification by switching to DCM washing or increasing precipitation cycles .
Q. What advanced techniques characterize TMPM’s segmental motion in copolymers?
- Methodology : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts and solid-state NMR to probe local mobility. For poly(DEAEMA-co-TMPM), Tg increases by 15–20°C with 10 mol% TMPM, indicating restricted chain mobility .
Tables for Key Data
Table 1 : Comparison of TMPM Synthesis Methods
| Parameter | Original Method | Modified Method |
|---|---|---|
| Solvent | Petroleum ether | MeTHF |
| Temperature | −70°C → RT | RT |
| Yield | 48% | Not reported (higher purity) |
| Sulfur Content (Found) | 16.35% | 12.58% |
Table 2 : TMPM in Energy Storage Composites
| Component | Role | Optimization Parameter |
|---|---|---|
| TMPM | Redox-active monomer | 15 wt% in PTMA/MWCNT |
| EGDME | Crosslinker | 520 µl per 17g TMPM |
| AIBN | Initiator | 0.02 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
